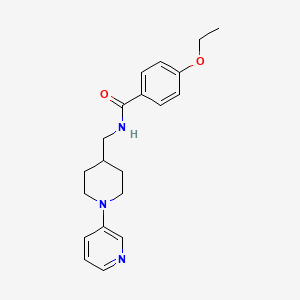

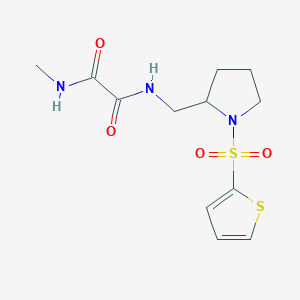

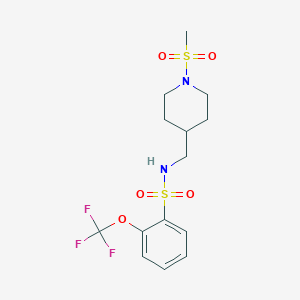

2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of isoindoline-1,3-dione, also known as phthalimide . Phthalimide derivatives are of wide interest due to their diverse biological and clinical applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, organoboron compounds are often used as building blocks in organic synthesis . Protodeboronation is a common process, but it’s not well developed .Molecular Structure Analysis

The compound contains an isoindoline-1,3-dione moiety, which is a bicyclic structure consisting of a benzene ring fused to a 2-pyrrolidinone . It also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

Indole derivatives, which are structurally similar to isoindoline, are known to undergo a variety of chemical reactions . These include electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Indole, for example, is known to be a crystalline, colorless substance with a specific odor .Scientific Research Applications

Synthesis and Characterization

A method for synthesizing related oxadiazole derivatives involves thermal heterocyclization, offering a pathway to vic-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)aromatic acids and related compounds. This synthesis provides a foundation for the preparation of compounds that could share structural similarities with 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione, underscoring the versatility of oxadiazole derivatives in chemical synthesis (Tkachuk et al., 2020).

Antimicrobial and Biological Activity

Research on azole derivatives, including those incorporating furan and oxadiazole rings, has demonstrated potential antimicrobial activities. These findings suggest a broad application in developing new antimicrobial agents, highlighting the relevance of compounds like 2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione in medicinal chemistry and pharmacology (Başoğlu et al., 2013).

Corrosion Inhibition

Aza-pseudopeptides related to the compound of interest have been evaluated for their efficacy in inhibiting the corrosion of mild steel in acidic environments. These studies contribute to the understanding of how structural elements within these molecules can be leveraged for applications in materials science, particularly in corrosion protection (Chadli et al., 2017).

Energetic Materials

Compounds incorporating oxadiazole rings have been explored for their potential as insensitive energetic materials. The structural characteristics of these compounds, including their stability and detonation performance, underline the potential of furan and oxadiazole derivatives in the development of safer energetic materials (Yu et al., 2017).

Catalysis and Transformation

The transformation of bio-derived furans into valuable ketoacids and diketones using ruthenium catalysts showcases the application of furan derivatives in green chemistry and sustainable industrial processes. This research highlights the utility of furan-based compounds in facilitating environmentally friendly chemical transformations (Gupta et al., 2015).

Mechanism of Action

Future Directions

The future directions for research would likely involve exploring the compound’s potential applications, based on its structure and properties. For example, indole derivatives have been found to possess various biological activities, creating interest among researchers to synthesize a variety of indole derivatives .

properties

IUPAC Name |

2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O4/c19-14-9-4-1-2-5-10(9)15(20)18(14)8-12-16-13(17-22-12)11-6-3-7-21-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOOHDLNMFQINOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

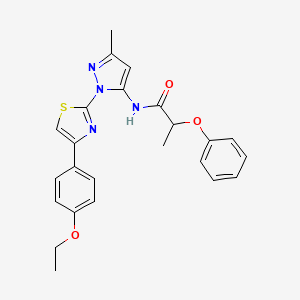

![1-(4-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2673547.png)

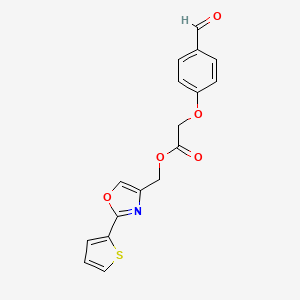

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)oxazole-4-carboxamide](/img/structure/B2673560.png)

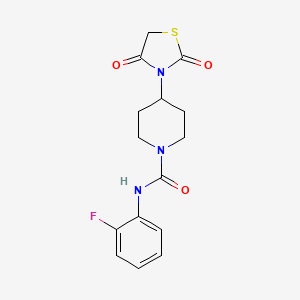

![2-Ethyl-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673562.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2673563.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-hydroxychroman-4-yl)methyl)acrylamide](/img/structure/B2673564.png)